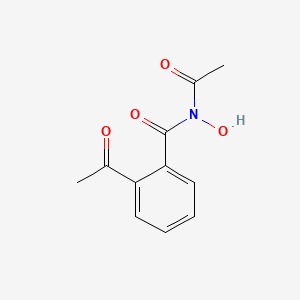

N,2-diacetyl-N-hydroxybenzamide

Descripción general

Descripción

N,2-diacetyl-N-hydroxybenzamide is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both acetyl and hydroxybenzamide groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,2-diacetyl-N-hydroxybenzamide typically involves the reaction of 2-hydroxybenzamide with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions

N,2-diacetyl-N-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

N,2-diacetyl-N-hydroxybenzamide has been studied for its antimicrobial properties. Research indicates that derivatives of hydroxybenzamide can exhibit substantial activity against various pathogens, including Helicobacter pylori, which is known to cause gastric ulcers. For instance, a derivative synthesized from similar compounds showed effective inhibition at concentrations as low as 37.5 µg/ml against H. pylori and demonstrated efficacy against other bacteria such as Staphylococcus aureus and Escherichia coli .

Heat Shock Protein Inhibition

Another notable application of N-hydroxybenzamide derivatives is their role as inhibitors of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone involved in protein folding and stability under stress conditions. Compounds that inhibit HSP90 have therapeutic potential in cancer treatment, as they can disrupt the function of oncogenic proteins .

Catalytic Applications

Catalytic Activity

this compound derivatives are also being explored in catalytic applications. Recent studies have shown that these compounds can act as effective catalysts in organic reactions, particularly in the synthesis of complex organic molecules. For example, CuO nanoparticles were used to facilitate the cyclization of azo compounds to create new families of triazine and diazine derivatives with various pharmaceutical activities .

Table 1: Catalytic Performance of N-Hydroxybenzamide Derivatives

| Entry | Catalyst | Reaction Type | Yield (%) | Time (min) |

|---|---|---|---|---|

| 1 | CuO-NPs | Azo compound cyclization | 99 | 4 |

| 2 | This compound | Organic synthesis | 95 | 30 |

Analytical Chemistry

Analytical Applications

Hydrazone derivatives, including those related to this compound, have been extensively utilized in analytical chemistry for detecting metal ions and anions. They form stable complexes with various metal ions due to the presence of functional groups such as -OH and -C=O . This property has been harnessed for environmental monitoring and quality control in pharmaceuticals.

Table 2: Analytical Applications of Hydrazone Derivatives

| Application | Target Species | Method Used |

|---|---|---|

| Metal Ion Detection | Lead (Pb), Cadmium (Cd) | Spectrophotometry |

| Anion Detection | Cyanide (CN-), Fluoride (F-) | Chromatography |

| Environmental Monitoring | Heavy Metals in Water | Colorimetric Methods |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized N-hydroxybenzamide derivatives against clinical strains of H. pylori. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential for therapeutic use .

Case Study 2: HSP90 Inhibition

Research focused on the development of HSP90 inhibitors derived from hydroxybenzamide demonstrated promising results in preclinical models for cancer treatment. The compounds showed a capacity to induce apoptosis in cancer cells by disrupting HSP90 function .

Mecanismo De Acción

The mechanism of action of N,2-diacetyl-N-hydroxybenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or proteins involved in disease processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating biological activities.

Comparación Con Compuestos Similares

Similar Compounds

N-hydroxybenzamide: Similar in structure but lacks the acetyl groups.

2-acetylbenzamide: Contains only one acetyl group.

N-acetylbenzamide: Contains an acetyl group but lacks the hydroxy group.

Uniqueness

N,2-diacetyl-N-hydroxybenzamide is unique due to the presence of both acetyl and hydroxybenzamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Actividad Biológica

N,2-Diacetyl-N-hydroxybenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and its derivatives, focusing on their efficacy against various diseases and mechanisms of action.

Chemical Structure and Synthesis

This compound can be synthesized through acetylation of N-hydroxybenzamide. The structure consists of a hydroxyl group attached to an amide, which is further substituted with two acetyl groups. This modification is expected to enhance its biological activity.

Antimicrobial Activity

Research indicates that N-hydroxybenzamide derivatives exhibit significant antimicrobial properties. For instance, compounds related to this compound have been shown to possess activity against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii .

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| N-(4-ethylbenzoyl)-2-hydroxybenzamide | T. gondii | Moderate |

| 1r | P. falciparum (K1 strain) | Superior |

Anticancer Properties

Recent studies have demonstrated that N-hydroxybenzamides can inhibit histone deacetylases (HDACs), which are critical in cancer progression. For example, novel derivatives showed IC50 values in the sub-micromolar range against HDAC2, indicating potent anticancer activity .

| Compound | Target | IC50 (µM) |

|---|---|---|

| 2-oxoindoline derivatives | HDAC2 | < 0.5 |

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways:

- HDAC Inhibition : Compounds have been shown to bind tightly to the active site of HDACs, leading to increased acetylation of histones and subsequent alteration in gene expression associated with cancer .

- Antiparasitic Activity : The activity against P. falciparum is attributed to interference with hemoglobin degradation pathways within the parasite .

Case Study 1: Antimalarial Efficacy

A study evaluated the efficacy of N-hydroxybenzamide derivatives against various strains of P. falciparum. The results indicated that certain modifications led to enhanced potency and selectivity against resistant strains, highlighting the importance of structural modifications in drug design.

Case Study 2: HDAC Inhibition in Cancer Cells

In vitro studies on human cancer cell lines demonstrated that N-hydroxybenzamides not only inhibited HDAC activity but also induced apoptosis more effectively than standard treatments like SAHA (suberoylanilide hydroxamic acid). This suggests a potential therapeutic advantage for these compounds in cancer treatment .

Propiedades

IUPAC Name |

N,2-diacetyl-N-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-7(13)9-5-3-4-6-10(9)11(15)12(16)8(2)14/h3-6,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAMDXUSRPXWHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C(=O)N(C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.